molecular formula C10H10F4O B1452615 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL CAS No. 534-39-4

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No. B1452615
CAS RN: 534-39-4
M. Wt: 222.18 g/mol
InChI Key: QQNITPNLHMKSLF-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is a chemical compound with the molecular formula C10H11F3O . It is a member of the class of compounds known as fluoroalkylphenols .


Molecular Structure Analysis

The molecular structure of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol can be represented by the InChI code: 1S/C10H10F4O/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,1-2H3 .


Physical And Chemical Properties Analysis

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol has a molecular weight of 222.18 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents .

Scientific Research Applications

  • Organic Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
    • Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Biomedical Research

    • Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .
    • With the continuous development of FPs, antibodies targeting FPs have emerged .
    • The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
    • These small and stable nanobodies can be expressed and functional in living cells .
    • They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
    • This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
  • Pharmaceutical Research

    • PI3Ks are grouped in a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
    • Alpelisib contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage .
  • Chemical Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
    • In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Agrochemical and Pharmaceutical Ingredients

    • Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Chemical Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
    • In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Agrochemical and Pharmaceutical Ingredients

    • Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNITPNLHMKSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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